(2r)-2-(2,6-Dichlorophenyl)oxirane
CAS No.:
Cat. No.: VC20456936
Molecular Formula: C8H6Cl2O
Molecular Weight: 189.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Cl2O |
|---|---|
| Molecular Weight | 189.04 g/mol |
| IUPAC Name | (2R)-2-(2,6-dichlorophenyl)oxirane |
| Standard InChI | InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m0/s1 |
| Standard InChI Key | OABUMCRYAMBARC-ZETCQYMHSA-N |
| Isomeric SMILES | C1[C@H](O1)C2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | C1C(O1)C2=C(C=CC=C2Cl)Cl |
Introduction
(2R)-2-(2,6-Dichlorophenyl)oxirane, also known simply as 2-(2,6-dichlorophenyl)oxirane, is a chemical compound belonging to the class of oxiranes, which are cyclic ethers characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its dichlorophenyl group, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis and Chemical Reactions
The synthesis of (2R)-2-(2,6-Dichlorophenyl)oxirane typically involves electrophilic addition reactions or cyclization processes. The use of catalysts, such as ruthenium, can enhance regioselectivity during synthesis. This compound participates in various chemical reactions typical for epoxides, including ring-opening reactions, which are influenced by steric and electronic factors due to the chlorine substituents on the aromatic ring.
Biological Activity and Applications
Research indicates that oxiranes like (2R)-2-(2,6-Dichlorophenyl)oxirane may exhibit significant biological activity due to their ability to modify biomolecules through covalent interactions. This makes them of interest in medicinal chemistry for potential applications in drug development. Additionally, their unique chemical properties make them suitable for materials science applications.
Safety and Handling
Due to the potential health risks associated with exposure to this compound, careful handling and storage are required. It is classified under halogenated organic compounds, which can pose environmental and health hazards.
Availability and Discontinuation
(2R)-2-(2,6-Dichlorophenyl)oxirane is listed as a discontinued product by some suppliers, with inquiries directed towards similar products or custom synthesis options .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume